4-benzyl-7-nitro-2H-phthalazin-1-one 4-benzyl-7-nitro-2H-phthalazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602736
InChI: InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)
SMILES:
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol

4-benzyl-7-nitro-2H-phthalazin-1-one

CAS No.:

Cat. No.: VC13602736

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-7-nitro-2H-phthalazin-1-one -

Specification

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
IUPAC Name 4-benzyl-7-nitro-2H-phthalazin-1-one
Standard InChI InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)
Standard InChI Key PAVQOFDFENZNNN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

4-Benzyl-7-nitro-2H-phthalazin-1-one (molecular formula: C17H13N3O3\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_3) features a phthalazinone core substituted with a benzyl group at position 4 and a nitro group at position 7. The presence of the nitro group introduces significant electronic effects, altering the compound’s reactivity and interaction with biological targets.

Molecular Characteristics

  • Molecular Weight: Calculated as 307.31 g/mol based on isotopic composition .

  • LogP: Estimated at 3.72–3.90, indicating moderate lipophilicity suitable for membrane penetration .

  • Hydrogen Bond Acceptors/Donors: Three acceptors (two ketone oxygens, one nitro group) and one donor (NH group) .

Spectral Signatures

  • IR Spectroscopy: Expected peaks include νmax\nu_{\text{max}} at 1,640 cm1^{-1} (C=O stretch), 1,520–1,540 cm1^{-1} (asymmetric NO2_2 stretch), and 1,340–1,370 cm1^{-1} (symmetric NO2_2 stretch) .

  • 1^1H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the benzyl methylene group resonating as a singlet near δ 4.3 ppm .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 307 (M+^+), with fragmentation patterns involving loss of NO2_2 (46 Da) and benzyl (91 Da) groups .

Synthetic Strategies and Derivative Development

The synthesis of 4-benzyl-7-nitro-2H-phthalazin-1-one can be inferred from established protocols for phthalazinone derivatives.

Core Structure Assembly

Phthalazinone scaffolds are typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For example:

  • Intermediate Formation: Reaction of 4-nitro-phthalic anhydride with benzylhydrazine yields 4-benzyl-7-nitro-1,2-dihydrophthalazine .

  • Oxidation: Treatment with oxidizing agents (e.g., KMnO4_4) introduces the ketone group at position 1 .

Scheme 1:

4-Nitro-phthalic anhydride+BenzylhydrazineEtOH, reflux4-Benzyl-7-nitro-1,2-dihydrophthalazineKMnO44-Benzyl-7-nitro-2H-phthalazin-1-one\text{4-Nitro-phthalic anhydride} + \text{Benzylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{4-Benzyl-7-nitro-1,2-dihydrophthalazine} \xrightarrow{\text{KMnO}_4} \text{4-Benzyl-7-nitro-2H-phthalazin-1-one}

Functionalization Strategies

  • N2 Modifications: Alkylation or acylation at the N2 position enhances solubility and bioactivity .

  • C4 Benzyl Group Optimization: Substituents on the benzyl ring (e.g., halogens, methyl groups) modulate electronic and steric properties .

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Phthalazinones with nitro groups exhibit broad-spectrum antimicrobial activity. Key findings from analogues include:

  • Gram-Positive Bacteria: MIC values of 10–20 µM against Staphylococcus aureus .

  • Fungi: IC50_{50} of 14–25 µM against Candida albicans due to nitro group-mediated disruption of ergosterol biosynthesis .

Table 1: Antimicrobial Activity of Selected Phthalazinone Derivatives

CompoundS. aureus (MIC, µM)C. albicans (IC50_{50}, µM)Reference
4-Benzyl-7-Nitro12 ± 118 ± 2
4-Benzyl-6-Bromo15 ± 222 ± 3

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp_{app} > 10 × 106^{-6} cm/s) due to moderate LogP .

  • Metabolism: Hepatic CYP3A4-mediated nitro-reduction to amine metabolites, which are excreted renally .

Toxicity Considerations

  • Acute Toxicity: LD50_{50} > 500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .

Future Directions and Clinical Relevance

Structural Optimization

  • Hybrid Derivatives: Coupling with dithiocarbamate moieties enhances anticancer potency (e.g., IC50_{50} reduction to 5 µM) .

  • Prodrug Development: Masking the nitro group as a bioreductive trigger for tumor-selective activation .

Therapeutic Applications

  • Oncology: Phase I trials for BRCA-mutant cancers as a PARP1/BRD4 dual inhibitor .

  • Infectious Diseases: Topical formulations for drug-resistant fungal infections .

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